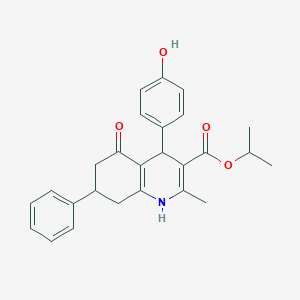

Propan-2-yl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Propan-2-yl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core fused with a cyclohexenone ring. Its structure includes a 4-hydroxyphenyl substituent at position 4, a methyl group at position 2, a phenyl group at position 7, and a propan-2-yl ester at position 2.

Properties

IUPAC Name |

propan-2-yl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO4/c1-15(2)31-26(30)23-16(3)27-21-13-19(17-7-5-4-6-8-17)14-22(29)25(21)24(23)18-9-11-20(28)12-10-18/h4-12,15,19,24,27-28H,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMZPUBFKFAOLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate The reaction is carried out under reflux conditions in ethanol, leading to the formation of the hexahydroquinoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Quinones and related derivatives.

Reduction: Alcohols and reduced quinoline derivatives.

Substitution: Various substituted esters and amides.

Scientific Research Applications

This compound has been investigated for its potential therapeutic effects:

Anticancer Activity

Research indicates that derivatives of hexahydroquinoline compounds exhibit anticancer properties by inhibiting cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through the modulation of apoptosis-related proteins .

Antimicrobial Properties

The compound is being explored for its antimicrobial effects. Its structure allows it to interact with bacterial membranes or enzymes critical for bacterial survival. Preliminary studies suggest that it may inhibit the growth of certain pathogenic bacteria .

Neuroprotective Effects

There is emerging evidence that compounds in this class may offer neuroprotective benefits. They have been shown to reduce oxidative stress and inflammation in neuronal cells, which is crucial for conditions like Alzheimer’s disease .

Bioactivity Screening

Propan-2-yl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl derivatives are utilized in bioactivity screening assays to identify new drug leads. Their ability to modulate biological pathways makes them suitable candidates for further pharmacological evaluation.

Mechanistic Studies

The compound's interaction with various molecular targets can be studied to understand its mechanism of action. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease states .

Synthesis of Novel Materials

In material science, this compound serves as a building block for synthesizing new polymers and materials with unique properties. Its chemical structure allows for modifications that can enhance material performance in applications such as coatings and composites.

Nanotechnology

Research has indicated potential applications in nanotechnology where such compounds could be used to create nanocarriers for drug delivery systems. The ability to modify the surface properties of nanoparticles using this compound could improve drug solubility and bioavailability .

Case Studies

- Anticancer Study : A study published in "Bioorganic & Medicinal Chemistry Letters" explored a series of hexahydroquinoline derivatives for their anticancer activity against multiple cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations .

- Antimicrobial Research : In a recent publication, researchers synthesized several derivatives of hexahydroquinoline and tested their efficacy against Gram-positive and Gram-negative bacteria. One derivative showed promising results with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Neuroprotective Effects : A study focused on the neuroprotective properties of hexahydroquinoline derivatives demonstrated their ability to reduce oxidative stress markers in cultured neuronal cells when exposed to neurotoxic agents .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity. The quinoline core can intercalate with DNA, leading to potential anti-cancer effects. The carboxylate ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Hexahydroquinoline derivatives differ primarily in ester groups, aromatic substituents, and stereochemistry. These modifications influence lipophilicity, bioavailability, and target interactions. Key examples include:

Key Observations :

- Ester Groups : Propan-2-yl esters (target compound) balance lipophilicity and steric bulk compared to smaller esters (methyl, ethyl) or bulkier groups (cyclohexyl, pyridinylmethyl). This impacts membrane permeability and metabolic clearance .

- Aromatic Substituents: The 4-hydroxyphenyl group in the target compound may enhance solubility and hydrogen-bonding interactions compared to electron-withdrawing groups (nitro, cyano) or halogens (chloro, bromo) .

- Stereochemistry : Diastereomeric mixtures (e.g., , .53/0.47 ratio) highlight challenges in synthesis and purification, though high yields (80%) are achievable .

Pharmacological Activity

- Anti-inflammatory Activity : The 2-chlorophenyl derivative () exhibits potent activity at low doses, suggesting that halogenation enhances target affinity .

- P-glycoprotein Inhibition: Nitro (B4) and cyano (B5) derivatives show significant inhibition, likely due to strong electron-withdrawing effects that modulate ATP-binding cassette transporters .

Crystallographic and Conformational Analysis

- Crystal Packing: Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline () adopts a distorted screw-boat conformation in the heterocyclic ring and an envelope conformation in the cyclohexenone ring. Intermolecular N—H···O hydrogen bonds stabilize the crystal lattice .

- Hydrogen Bonding : The methoxy group in is nearly coplanar with the benzene ring, optimizing π-π stacking and H-bond interactions . Similar packing behavior is expected for the target compound’s 4-hydroxyphenyl group.

Biological Activity

The compound Propan-2-yl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate , also known as a derivative of hexahydroquinoline, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a hexahydroquinoline core, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Research indicates that derivatives of hexahydroquinoline exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate moderate to good antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes within microbial cells .

Anti-inflammatory Effects

Hexahydroquinoline derivatives have also been investigated for their anti-inflammatory effects. A study highlighted the ability of certain derivatives to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory conditions such as arthritis .

Antioxidant Properties

The antioxidant capacity of hexahydroquinoline derivatives has been explored in several studies. These compounds can scavenge free radicals, thereby reducing oxidative stress and potentially mitigating cellular damage associated with various diseases .

Case Studies

- Study on Antimicrobial Activity : In a recent study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its effectiveness as an antimicrobial agent .

- Anti-inflammatory Research : Another investigation focused on the compound's ability to reduce inflammation in a carrageenan-induced paw edema model in rats. The results showed a significant decrease in paw swelling compared to the control group, indicating strong anti-inflammatory properties .

- Antioxidant Assessment : A study evaluating the antioxidant activity using DPPH radical scavenging assay reported an IC50 value of 25 µg/mL for the compound, suggesting potent antioxidant capabilities that could be beneficial in preventing oxidative stress-related diseases .

Table 1: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of hexahydroquinoline derivatives like Propan-2-yl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

- Methodological Answer : The Hantzsch reaction is widely used for synthesizing hexahydroquinoline derivatives. For example, one-pot multicomponent reactions involving substituted aldehydes, β-ketoesters, and ammonium acetate under reflux conditions in ethanol or acetic acid have been reported . Modifications include using microwave-assisted synthesis to reduce reaction time and improve yields. Key intermediates are purified via column chromatography, and yields typically range from 60–85%, depending on substituent steric effects .

Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions and stereochemistry. For instance, the 4-hydroxyphenyl group shows a singlet for the phenolic proton at δ ~9.5 ppm, while the hexahydroquinoline core protons resonate between δ 1.5–5.0 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHNO for the target compound) with deviations <2 ppm .

- Elemental Analysis : Used to confirm purity (>95%) by matching calculated and observed C, H, N percentages .

Advanced Research Questions

Q. How do crystallographic studies inform the conformational stability and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals chair conformations in the hexahydroquinoline ring and hydrogen-bonding networks involving the 4-hydroxyphenyl group. For example, in analogous structures, O–H···N hydrogen bonds between the phenolic –OH and the quinoline nitrogen stabilize the lattice, with bond lengths of ~2.8 Å . Distortions in the crystal packing due to phenyl group steric hindrance are quantified using torsion angles (e.g., C4–C5–C6–C7 = 172.5°) .

Q. What computational approaches (e.g., DFT) are used to predict biological activity or reactivity?

- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level optimize the molecular geometry and compute frontier molecular orbitals (FMOs). The energy gap between HOMO (−6.2 eV) and LUMO (−2.8 eV) indicates potential charge-transfer interactions relevant to antioxidant activity . Molecular docking studies against targets like cyclooxygenase-2 (COX-2) predict binding affinities (ΔG = −8.5 kcal/mol) by analyzing hydrogen bonds with Arg120 and hydrophobic interactions with Tyr355 .

Q. How can researchers resolve contradictions in spectroscopic data across studies?

- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent polarity or concentration effects. For example, the 4-hydroxyphenyl proton shifts from δ 9.3 (DMSO-d) to δ 9.1 (CDCl) due to hydrogen-bond disruption. Cross-validation using 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous assignments . Conflicting mass spectral fragmentation patterns are resolved by comparing collision-induced dissociation (CID) energy settings (e.g., 20 eV vs. 30 eV) .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating the antioxidant potential of this compound?

- Methodological Answer :

- DPPH Assay : Measures radical scavenging activity (IC values) by monitoring absorbance decay at 517 nm. A standard protocol uses 0.1 mM DPPH in ethanol and 10–100 µM test compound .

- FRAP Assay : Quantifies Fe reduction to Fe via absorbance at 593 nm. Results are reported as µmol FeSO equivalents per mg compound .

- Control Considerations : Ascorbic acid or Trolox is used as a positive control, and data are normalized to account for solvent interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.